molecular formula C19H34O4 B14371930 Methyl 8-(5-hexyl-3-oxooxolan-2-YL)octanoate CAS No. 90735-21-0

Methyl 8-(5-hexyl-3-oxooxolan-2-YL)octanoate

Cat. No.: B14371930
CAS No.: 90735-21-0
M. Wt: 326.5 g/mol
InChI Key: VUQHRBADBUYGSB-UHFFFAOYSA-N
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Description

Methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate is a chemical compound known for its unique structure and properties It is a methyl ester derivative of octanoic acid, featuring a hexyl-substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate typically involves the esterification of octanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The hexyl-substituted oxolane ring is introduced through a series of organic reactions, including alkylation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation and crystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Amides and esters

Scientific Research Applications

Methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxolane ring and ester group play crucial roles in its binding affinity and reactivity. The pathways involved may include enzymatic hydrolysis and oxidation-reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate is unique due to its hexyl-substituted oxolane ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

90735-21-0

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 8-(5-hexyl-3-oxooxolan-2-yl)octanoate

InChI

InChI=1S/C19H34O4/c1-3-4-5-9-12-16-15-17(20)18(23-16)13-10-7-6-8-11-14-19(21)22-2/h16,18H,3-15H2,1-2H3

InChI Key

VUQHRBADBUYGSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC(=O)C(O1)CCCCCCCC(=O)OC

Origin of Product

United States

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